molecular formula C12H15ClN2O4S B12120555 Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- CAS No. 4847-37-4

Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)-

Cat. No.: B12120555
CAS No.: 4847-37-4
M. Wt: 318.78 g/mol
InChI Key: UTFIFFSHJUBKBB-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- is a complex organic compound that features a benzoic acid core substituted with an aminosulfonyl group, a chlorine atom, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- typically involves multi-step organic reactionsThe chlorine atom is then introduced via chlorination, and finally, the piperidinyl group is added through nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The piperidinyl group is known to enhance the compound’s ability to bind to biological receptors, potentially leading to various pharmacological effects. The aminosulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the aminosulfonyl, chlorine, and piperidinyl groups in benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals .

Properties

CAS No.

4847-37-4

Molecular Formula

C12H15ClN2O4S

Molecular Weight

318.78 g/mol

IUPAC Name

4-chloro-2-piperidin-1-yl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C12H15ClN2O4S/c13-9-7-10(15-4-2-1-3-5-15)8(12(16)17)6-11(9)20(14,18)19/h6-7H,1-5H2,(H,16,17)(H2,14,18,19)

InChI Key

UTFIFFSHJUBKBB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Origin of Product

United States

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